4,6-Difluoro-1-methyl-1h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-12-3-2-7-8(11)4-6(10)5-9(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCZTCVQOFJTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for 4,6 Difluoro 1 Methyl 1h Indole
Precursor Synthesis and Functionalization for Fluorinated Indoles
The synthesis of 4,6-Difluoro-1-methyl-1H-indole necessitates the careful construction of appropriately fluorinated and N-alkylated precursors.
Strategies for Introducing Fluorine Substituents on the Indole (B1671886) Core
The introduction of fluorine onto the indole core can be achieved either before or after the formation of the heterocyclic ring. Pre-fluorination of aniline (B41778) or other suitable benzene (B151609) derivatives is a common and often more regioselective approach.
One established method involves the direct electrophilic fluorination of anilines. However, this can lead to mixtures of isomers. A more controlled approach starts with a pre-functionalized aniline. For instance, the synthesis of 4,6-difluoroindole (B180311) can be conceptualized as starting from 3,5-difluoroaniline.
Alternatively, fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents used to introduce fluorine onto various organic molecules, including heterocyclic systems. researchgate.netmdpi.com While direct double fluorination of an indole at specific positions can be challenging, the use of such reagents on activated precursors is a viable strategy. researchgate.net For instance, the reaction of a 1H-pyrazole with two equivalents of Selectfluor® can yield a 4,4-difluoro-1H-pyrazole derivative. researchgate.net
Another strategy involves nucleophilic aromatic substitution (SNAr) on highly activated aromatic rings. For example, the conversion of 4-chloronitrobenzene to 4-fluoronitrobenzene can be achieved using fluoride (B91410) anions, sometimes with the aid of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride source. diva-portal.org This approach is particularly useful when starting with readily available halogenated nitroaromatics.
The strategic replacement of C-H bonds with stronger C-F bonds is a known method to increase metabolic stability in drug molecules. news-medical.net This concept underscores the importance of developing efficient methods for introducing fluorine.
Methodologies for N-Methylation of Indole Nitrogen
N-methylation of the indole nitrogen is a critical step in the synthesis of the target compound. This transformation is typically achieved by reacting the NH-indole with a methylating agent in the presence of a base.
Common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate. The choice of base is crucial to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the methylating agent. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often employed.
Recent studies have explored more environmentally benign methods. For example, the N-methylation of indole using dimethyl carbonate can be catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Interestingly, the choice of catalyst can influence the product distribution, with DABCO favoring N-methylation exclusively. nih.gov
In some synthetic sequences, N-methylation can be performed on a precursor before the indole ring is formed. This can sometimes offer advantages in terms of solubility and reactivity in subsequent steps.
Indole Ring Construction Approaches for Fluorinated Analogues
With the appropriately fluorinated and N-methylated precursors in hand, the next stage involves the construction of the indole ring.
Classical and Modern Indole Annulation Reactions
Several classical and modern methods are available for indole synthesis, many of which can be adapted for fluorinated analogues.
The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov For the synthesis of this compound, one could envision reacting (3,5-difluorophenyl)methylhydrazine with a suitable carbonyl compound. The reaction proceeds via a epfl.chepfl.ch-sigmatropic rearrangement of the initially formed hydrazone. nih.gov While powerful, the Fischer synthesis can sometimes suffer from harsh acidic conditions and lack of regioselectivity with unsymmetrical ketones. rsc.org
The Japp–Klingemann reaction is another classical method that can be used to generate the necessary phenylhydrazone precursor for the Fischer indole synthesis. researchgate.net This reaction involves the coupling of a diazonium salt with a β-keto ester or related compound. researchgate.net
More modern methods often rely on transition-metal catalysis. For example, palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, provides an atom-economic route to indoles. organic-chemistry.org Rhodium-catalyzed C-H annulation of anilines with alkynes, using a cleavable triazene (B1217601) directing group, offers a general and regioselective synthesis of unprotected indoles. pkusz.edu.cn
Regioselectivity in Fluorinated Indole Formation
Regioselectivity is a critical consideration in the synthesis of substituted indoles, especially when dealing with unsymmetrical precursors.
In the Fischer indole synthesis, the direction of the cyclization is influenced by the electronic and steric properties of the substituents on the phenylhydrazine and the carbonyl component. nih.gov Electron-withdrawing groups, such as fluorine, on the phenyl ring can influence the stability of the intermediates and transition states, thereby directing the regiochemical outcome. nih.gov
For syntheses involving C-H activation and annulation, the regioselectivity is often controlled by the directing group and the catalyst system. pkusz.edu.cnthieme-connect.com For instance, in the rhodium-catalyzed synthesis using a triazene directing group, excellent regioselectivity can be achieved with asymmetrically substituted alkynes. pkusz.edu.cn
Similarly, in palladium-catalyzed annulation reactions, the choice of ligands and reaction conditions can be tuned to favor the formation of a specific regioisomer. rsc.org
Advanced Synthetic Methodologies for Fluorinated Indoles
The development of novel synthetic methods continues to provide more efficient and versatile routes to fluorinated indoles.
Palladium-catalyzed C-H functionalization followed by a β-fluoride elimination reaction has been reported for the synthesis of gem-difluoro olefins from indoles and fluorinated diazoalkanes. nih.gov This highlights the potential of C-H activation strategies in the synthesis of complex fluorinated indole derivatives.
The use of organometallic reagents for the functionalization of fluoro-substituted indoles offers a powerful tool for introducing various substituents with high regioselectivity. epfl.ch By employing bulky protecting groups and specific bases, it is possible to direct metalation to positions adjacent to the fluorine atoms. epfl.ch
Furthermore, photocatalyzed reactions are emerging as a mild and efficient way to construct fluorinated indoles. For example, the conversion of CF2I-substituted N-arylamines into 3-fluoroindoles has been achieved using blue LEDs. thieme-connect.com
The combination of different catalytic systems, such as gold and zinc catalysis, has been shown to be effective for the synthesis of N-protected indoles from N-arylhydroxamic acids and alkynes, offering advantages over the classical Fischer indole synthesis in terms of milder conditions and broader substrate scope. rsc.org
Below is a table summarizing some of the key reactions and reagents involved in the synthesis of fluorinated indoles.
| Reaction Type | Key Reagents/Catalysts | Purpose | Reference(s) |
| Electrophilic Fluorination | Selectfluor® | Introduction of fluorine | researchgate.net |
| N-Methylation | Dimethyl carbonate, DABCO | N-alkylation of indole | nih.gov |
| Fischer Indole Synthesis | Phenylhydrazines, Carbonyls, Acid | Indole ring formation | nih.gov |
| Japp–Klingemann Reaction | Diazonium salts, β-keto esters | Phenylhydrazone synthesis | researchgate.net |
| Pd-catalyzed Annulation | N-aryl imines, Pd catalyst | Indole ring formation | organic-chemistry.org |
| Rh-catalyzed C-H Annulation | Anilines, Alkynes, Rh catalyst | Indole ring formation | pkusz.edu.cn |
| C-H Functionalization | Pd catalyst, Fluorinated diazoalkanes | Synthesis of fluorinated derivatives | nih.gov |
Late-Stage Functionalization Approaches for Difluoroindoles
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, enabling the direct modification of complex molecules to rapidly generate analogues without resorting to de novo synthesis. researchgate.net For difluoroindoles like this compound, LSF offers a means to introduce diverse chemical groups, potentially modulating their biological activity.
Key LSF approaches applicable to this scaffold include:
C-H Functionalization: This is the most prominent LSF technique. Methods for the direct amidation, methylation, and arylation of indole C-H bonds are well-developed. For instance, visible-light-induced photoredox catalysis can achieve C-H amidation at the C2 position of N-unprotected indoles. nih.gov While the target compound is N-methylated, similar principles can be applied to functionalize the C2, C3, C5, and C7 positions. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance biological activity, is a particularly relevant outcome of LSF C-H methylation. nsf.gov
Boronation/Cross-Coupling: An LSF strategy could involve the iridium-catalyzed borylation of a C-H bond on either the pyrrole (B145914) or benzene ring, followed by Suzuki-Miyaura cross-coupling to introduce new aryl or heteroaryl groups. This has been demonstrated on carbazole (B46965) systems, which are structurally related to indoles. nsf.gov For this compound, this could selectively introduce substituents at the C5 or C7 positions.
The regioselectivity of these reactions is governed by the inherent electronic properties of the indole core and can be guided by the choice of catalyst and directing groups. The fluorine atoms at C4 and C6 significantly influence the electron distribution, making C-H bonds at C5 and C7 potential sites for selective functionalization.
Sustainable and Green Chemical Syntheses of Fluorinated Indoles
Traditional indole syntheses often involve harsh conditions and hazardous reagents. Modern synthetic chemistry emphasizes sustainable and green approaches, which are applicable to the synthesis of fluorinated indoles. nih.gov
Potential green synthetic routes to this compound or its precursors include:
Multicomponent Reactions: An innovative two-step reaction starting from an appropriately substituted aniline (e.g., 3,5-difluoroaniline), glyoxal, formic acid, and an isocyanide can assemble the indole core under mild conditions using ethanol (B145695) as a benign solvent, avoiding the need for a metal catalyst. bohrium.com Subsequent N-methylation would yield the target compound.
Metal-Free Synthesis: An oxidative-dearomatization-enabled approach can produce fluorinated indoles from commercially available anilines. wikipedia.orguni-muenchen.de This method assembles the indole product in the presence of an organic oxidant, avoiding the use of transition metals.
Reactions in Water: Water is an ideal green solvent. The development of synthetic methods, such as cyclization reactions that proceed in water, represents a significant advance in sustainable chemistry. acs.org For example, the condensation of ninhydrin (B49086) with ethyl acetoacetate (B1235776) followed by cyclization with hydrazine (B178648) hydrate (B1144303) can be performed in water. acs.org Adapting such principles to fluorinated precursors could provide an environmentally friendly route to the difluoroindole core.
Table 1: Comparison of Green Synthesis Strategies for Indole Scaffolds
| Strategy | Key Features | Precursors (Example) | Advantages |
|---|---|---|---|
| Multicomponent Reaction | One-pot or sequential reaction combining three or more reactants. | Aniline, Glyoxal, Isocyanide | High atom economy, operational simplicity, mild conditions. bohrium.com |
| Metal-Free Oxidative Cyclization | Uses an organic oxidant to facilitate indole ring formation. | Substituted anilines, Hexafluoroacetylacetone | Avoids toxic and expensive metal catalysts. wikipedia.org |
| Aqueous Synthesis | Utilizes water as the primary solvent. | Hydrazines, Dicarbonyls | Environmentally benign, improved safety, low cost. acs.org |
Post-Synthetic Modifications and Derivatization Reactions of this compound
Electrophilic Aromatic Substitution Reactions on Fluorinated Indoles
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The rate of reaction can be orders of magnitude greater than that of benzene. uni-muenchen.de For N-alkylated indoles, substitution overwhelmingly occurs at the C3 position. If the C3 position is blocked, the reaction may proceed at the C2 position.
For this compound, the primary site of electrophilic attack is predicted to be the C3 position of the pyrrole ring. This is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) most effectively when the attack occurs at C3.
Common electrophilic substitution reactions include:
Vilsmeier-Haack Reaction: Introduction of a formyl group at C3 using phosphoryl chloride and dimethylformamide.
Mannich Reaction: Aminomethylation at C3 using formaldehyde (B43269) and a secondary amine.
Friedel-Crafts Acylation: Introduction of an acyl group at C3 using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst.
Halogenation: Introduction of bromine or chlorine at C3 using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nucleophilic Reactions Involving Fluorine Atoms
While the indole ring is typically electron-rich, the presence of two strongly electron-withdrawing fluorine atoms on the benzene ring of this compound makes this part of the molecule susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org
In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is favored by:
The presence of strong electron-withdrawing groups (like F, NO₂) ortho or para to the leaving group.
A good leaving group.
Therefore, one or both fluorine atoms at C4 and C6 could potentially be displaced by strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions (e.g., using a strong base in a polar aprotic solvent like DMSO). nih.gov This provides a powerful method for introducing a wide range of functional groups onto the benzene ring.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Position | Leaving Group | Activating Groups | Predicted Reactivity | Potential Nucleophiles |
|---|---|---|---|---|
| C4 | Fluorine | C6-Fluorine (meta), Indole Ring | Activated | RO⁻, RS⁻, R₂NH |
| C6 | Fluorine | C4-Fluorine (meta), Indole Ring | Activated | RO⁻, RS⁻, R₂NH |
Reactivity at the Pyrrole Moiety of the Indole System
The pyrrole moiety is the center of nucleophilicity for the indole system. nih.gov As discussed (1.4.1), its primary reactivity is towards electrophiles, preferentially at the C3 position. The N-methyl group precludes electrophilic attack or substitution at the nitrogen atom but enhances the nucleophilicity of the ring compared to an N-H indole.
Beyond electrophilic substitution, the pyrrole ring can undergo other transformations:
Lithiation: The C2-proton of N-substituted indoles can be abstracted by strong bases like n-butyllithium. The resulting 2-lithioindole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent specifically at the C2 position.
Cycloaddition Reactions: While less common due to the aromaticity of the pyrrole ring, indoles can participate in cycloaddition reactions under specific conditions, leading to more complex polycyclic structures.
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opened products or the formation of oxindoles, depending on the reagents and conditions used.
The difluoro substitution on the adjacent benzene ring will electronically modulate these reactions but is not expected to change the fundamental reactivity profile of the pyrrole core.
Regioselective Functionalization of the Benzene Ring of Fluorinated Indoles
While SNAr provides a route to functionalize the C4 and C6 positions by replacing fluorine (see 1.4.2), modern synthetic methods allow for the direct functionalization of the C-H bonds at C5 and C7, leaving the C-F bonds intact. These reactions are typically transition-metal-catalyzed and offer a high degree of regioselectivity. nih.gov
Key strategies include:
Directed C-H Activation: A directing group is temporarily installed on the indole nitrogen. This group coordinates to a metal catalyst (e.g., ruthenium, rhodium, palladium) and directs the functionalization to a specific C-H bond, often at C7. nih.govbohrium.com The directing group can be subsequently removed.
Catalyst-Controlled Regioselectivity: In some cases, the regioselectivity of C-H functionalization can be controlled by the choice of metal catalyst and ligands, without a directing group. For example, different palladium catalyst systems have been shown to favor either C2 or C3 functionalization in oxidative coupling reactions. nih.gov Similar principles can be applied to achieve selectivity on the benzene ring.
These advanced methods could allow for the precise, stepwise introduction of substituents at the C5 and C7 positions of this compound, providing access to a wide array of novel derivatives that would be difficult to synthesize through classical methods. researchgate.net
Oxidative and Reductive Transformations
The indole nucleus, being electron-rich, is susceptible to a variety of oxidative and reductive transformations. While specific studies on the oxidative and reductive reactions of this compound are not extensively detailed in publicly available literature, the reactivity of this compound can be inferred from established methodologies for other substituted indoles. The presence of two fluorine atoms on the benzene ring and a methyl group on the nitrogen atom influences the electronic properties and steric accessibility of the indole core, which in turn affects its reactivity in oxidation and reduction reactions.
Oxidative Transformations
The oxidation of indoles can lead to a range of products, including oxindoles, tryptanthrins, or cleavage of the C2-C3 double bond, depending on the oxidant and reaction conditions. For N-methylated indoles such as this compound, common transformations focus on the pyrrole ring.
One of the most fundamental oxidative reactions of the indole core is its conversion to the corresponding 2-oxindole. This transformation is often achieved using various oxidizing agents. For instance, copper-catalyzed oxidative dehydrogenative dearomatization has been established as a method for synthesizing spirocyclic indolenines from indole derivatives. nih.gov This type of reaction proceeds through a single-electron-transfer oxidation to generate a radical-cation intermediate. nih.gov While this specific outcome requires a particular substrate design, it highlights the susceptibility of the indole core to oxidative dearomatization.
Another significant oxidative pathway is the cleavage of the C2-C3 double bond, often referred to as Witkop oxidation. This reaction typically transforms indoles into 2-acylaminophenyl ketones. Copper-based catalysts have also been employed for this transformation, utilizing molecular oxygen as a green oxidant. Given the general applicability of these methods to indoles with both electron-donating and electron-withdrawing groups, it is plausible that this compound could undergo similar oxidative cleavage.
Aromatization of partially hydrogenated indole systems is another key oxidative process. For example, the dehydrogenation of tetrahydroindol-4-ones to the corresponding 4-hydroxyindoles is frequently accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This demonstrates a common strategy to generate the fully aromatic indole core from a saturated precursor.
Representative Oxidative Transformations for Substituted Indoles
| Transformation | Reagents & Conditions | Product Type | General Applicability |
|---|---|---|---|
| Oxidation to 2-Oxindole | Various oxidants (e.g., NBS, m-CPBA, Oxone®) | 2-Oxindole | Common for C3-substituted indoles. |
| Witkop Oxidation | O₂, Cu-catalyst; or O₃, then reductive workup | 2-Acylaminophenyl ketone | Applicable to various C2,C3-substituted indoles. |
| Dehydrogenation/Aromatization | DDQ, Chloranil, MnO₂ | Aromatic Indole | Used to aromatize dihydro- or tetrahydro-indoles. nih.gov |
| Oxidative Dearomatization | Cu(OAc)₂/Na₂S₂O₈ | Spirocyclic Indolenine | Requires specific substitution patterns for intramolecular cyclization. nih.gov |
Reductive Transformations
The reduction of the indole ring system primarily targets the C2-C3 double bond of the pyrrole moiety, leading to the formation of indolines. Complete reduction of both the pyrrole and benzene rings to form octahydroindoles is also possible under more forcing conditions.
Catalytic hydrogenation is a widely used and environmentally benign method for the reduction of indoles to indolines. nih.gov This transformation is typically carried out using hydrogen gas and a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). nih.gov The reaction is often performed in the presence of an acid, which protonates the C3 position of the indole, disrupting the aromaticity and facilitating reduction of the resulting iminium ion. nih.gov This method has been successfully applied to a variety of substituted indoles, and it is expected that this compound would be reduced to 4,6-Difluoro-1-methyl-2,3-dihydro-1H-indole (the corresponding indoline) under similar conditions.
Metal hydride reagents can also be employed for indole reduction, although they are sometimes less selective. Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., trifluoroacetic acid) are effective for this purpose. The choice of reducing agent and conditions can be tuned to achieve the desired level of reduction.
Representative Reductive Transformations for Substituted Indoles
| Transformation | Reagents & Conditions | Product Type | General Applicability |
|---|---|---|---|
| Reduction to Indoline | H₂, Pt/C or Pd/C, Acid (e.g., p-TsOH) | Indoline | A general and green method for a wide range of indoles. nih.gov |
| Reduction to Indoline | NaBH₃CN, Trifluoroacetic Acid (TFA) | Indoline | Effective method using a hydride reagent. |
| Reduction to Indoline | Triethylsilane (Et₃SiH), TFA | Indoline | Ionic hydrogenation, mild conditions. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Diethylene Glycol (DEG) | Deoxygenated product | Selective for ketone functionalities on a saturated ring of a tetrahydroindolone. nih.gov |
Advanced Spectroscopic Characterization of 4,6 Difluoro 1 Methyl 1h Indole
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For 4,6-Difluoro-1-methyl-1H-indole, one would expect to observe characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the indole (B1671886) ring, C-N stretching, C-F stretching, and the vibrations associated with the methyl group.
Computational and Theoretical Chemistry Studies on 4,6 Difluoro 1 Methyl 1h Indole
Quantum Chemical Investigations
Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules at the electronic level. For 4,6-difluoro-1-methyl-1H-indole, these investigations provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for predicting the electronic structure and equilibrium geometry of molecules. youtube.com This approach is favored for its balance of computational cost and accuracy. For this compound, DFT calculations are instrumental in determining key structural parameters and electronic properties.
DFT calculations typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. The geometry of the molecule is optimized to find the minimum energy conformation. This process yields important data such as bond lengths, bond angles, and dihedral angles. The introduction of fluorine atoms is known to alter the electron distribution within the indole (B1671886) ring, and DFT can quantify these effects. nih.gov For instance, the high electronegativity of fluorine is expected to lead to a shortening of the C-F bonds and influence the aromaticity of the heterocyclic and benzene (B151609) rings.
The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, are also elucidated through DFT. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. The molecular electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions. In a study on a substituted imidazole, DFT calculations of HOMO, LUMO, and molecular electrostatic potential provided evidence for intramolecular charge transfer. nih.gov
Table 1: Representative Predicted Geometric Parameters for a Substituted Indole using DFT
| Parameter | Predicted Value |
| Bond Length (C-N) | 1.38 Å |
| Bond Length (C-C aromatic) | 1.40 Å |
| Bond Angle (C-N-C) | 108.5° |
| Dihedral Angle (Benzene-Pyrrole) | < 1° |
Note: This table presents hypothetical yet representative data for a substituted indole based on general outcomes of DFT calculations, as specific studies on this compound are not publicly available.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more precise electronic structure calculations. osti.govacs.org
For this compound, ab initio calculations would be particularly useful for obtaining highly accurate energies, electron affinities, and ionization potentials. These methods are also crucial for studying non-covalent interactions, which are important for understanding the condensed-phase behavior of the molecule. A study on indole-water and 1-methylindole-water complexes utilized MP2 with augmented correlation consistent basis sets to optimize structures and calculate binding energies. osti.govst-andrews.ac.uk Such high-level calculations can provide benchmark data against which results from more computationally efficient methods like DFT can be compared. The computational cost of ab initio methods increases rapidly with the size of the system, making them more suitable for smaller molecules or for refining calculations on specific aspects of larger molecules.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, these predictions are invaluable.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. These predicted spectra can be compared with experimental data to confirm the molecular structure. The presence of fluorine atoms significantly influences the ¹³C and ¹H chemical shifts in their vicinity, and computational models can accurately capture these effects. The synthesis of isotopically labeled indoles has been shown to be a valuable tool for protein NMR spectroscopy. rsc.orgrsc.org
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of absorption bands in the infrared spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental IR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. For this compound, TD-DFT can predict the λ(max) values and the corresponding oscillator strengths, providing insight into the electronic transitions of the fluorinated indole system.
Table 2: Representative Predicted Spectroscopic Data for a Fluorinated Indole Derivative
| Spectroscopy | Parameter | Predicted Value |
| ¹⁹F NMR | Chemical Shift (ppm) | -110 to -140 |
| ¹³C NMR | Chemical Shift (C-F, ppm) | 150 - 165 |
| IR | C-F Stretch (cm⁻¹) | 1100 - 1250 |
| UV-Vis | λ(max) (nm) | 280 - 300 |
Note: This table provides hypothetical yet representative data for a fluorinated indole based on general outcomes of computational predictions, as specific studies on this compound are not publicly available.
Molecular Modeling and Simulation
While quantum chemical methods provide detailed information about the electronic structure of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions in larger systems.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and intermolecular interactions over time.
For this compound, MD simulations could be employed to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. Understanding the conformational flexibility is crucial, as it can significantly impact the molecule's biological activity and material properties. For instance, MD simulations have been used to study the aggregation behavior of indole-based organic dyes in solar cells. nih.gov In the context of drug design, MD simulations can help to understand how a molecule like this compound might bind to a receptor, providing insights into the stability of the complex and the key interactions involved. mdpi.com
Force Field Development and Validation for Fluorinated Indoles
The accuracy of molecular dynamics simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of particles. For novel molecules like this compound, existing force fields may not have accurate parameters for the specific chemical moieties present.
The development and validation of force fields for fluorinated indoles is therefore a critical area of research. This process typically involves using high-level quantum chemical calculations to derive parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). For example, force field parameters for fluorinated aromatic amino acids, including tryptophan, have been developed for use with the AMBER force field. acs.org These parameters are derived from quantum mechanical calculations and validated against experimental data where available. The development of such parameters enables more accurate MD simulations of proteins containing fluorinated tryptophan residues and, by extension, other fluorinated indole derivatives. The goal is to create a force field that can accurately reproduce experimental properties such as densities, heats of vaporization, and conformational energies.
Based on a comprehensive review of available scientific literature, there are no specific computational and theoretical chemistry studies published that focus solely on the compound This compound . The required detailed research findings for the specified topics—such as transition state analysis, computational elucidation of reaction pathways, frontier molecular orbital analysis, charge distribution mapping, and specific aromaticity assessments for this exact molecule—are not present in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. The creation of such an article would necessitate fabricating data and research findings, which falls outside the scope of providing factual and verifiable information.
General principles of computational chemistry and findings from related but distinct molecules, such as other indole derivatives or fluorinated heterocycles, cannot be substituted to fulfill the request's explicit focus on this compound.
Applications in Advanced Chemical and Materials Science Research
Building Blocks for Complex Organic Molecules
The unique structural and electronic properties of 4,6-Difluoro-1-methyl-1H-indole make it a valuable precursor for the synthesis of more complex molecular architectures.
Precursors for Heterocyclic Compound Libraries
The indole (B1671886) ring is a foundational structure in the generation of polyheterocyclic systems and libraries of compounds for biological screening. nih.gov The functionalization at different positions of the indole nucleus is known to have a significant impact on the biological properties of the resulting molecules. nih.gov The presence of fluorine atoms at the 4 and 6 positions of this compound influences the reactivity of the benzene (B151609) ring, making it a unique starting material for generating diverse heterocyclic compounds.
The derivatization of this scaffold, for instance into This compound-5-carbaldehyde , provides a reactive handle for further chemical transformations, enabling the construction of a wide array of more complex heterocyclic systems. sigmaaldrich.com These libraries of compounds are crucial in the search for new therapeutic agents and chemical probes.
Synthesis of Conjugated Systems and Polymers
Conjugated organic molecules and polymers are at the forefront of materials science research, with applications in electronics and photonics. Conjugated enynes, for example, are versatile synthetic intermediates used to prepare a variety of heterocycles and arenes. acs.org The incorporation of fluorinated heterocycles, such as this compound, into these systems is a strategy to tune their electronic and physical properties. Fluorine's high electronegativity can lower the HOMO and LUMO energy levels of a conjugated system, which can enhance stability and alter optoelectronic characteristics. researchgate.net
While specific polymers derived from this compound are not extensively documented in public literature, its potential as a monomer or a key building block is significant. The general synthetic routes to conjugated systems often involve cross-coupling reactions where the reactivity of the building blocks is paramount. The fluorine substituents on the indole ring can direct these reactions to specific positions, offering a degree of control in the synthesis of well-defined conjugated materials.
Development of Functional Materials
The electronic characteristics imparted by the difluoro substitution pattern position this compound as a candidate for the development of advanced functional materials.
Design of Optoelectronic and Photonic Materials
Fluorinated organic compounds are increasingly utilized in the design of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The introduction of fluorine can enhance properties like electron mobility and air stability. The synthesis of molecules like difluoro-2,1,3-benzothiadiazole derivatives for use in organic optoelectronics highlights the importance of fluorination in this field. nih.gov
The inherent electronic structure of the indole ring, combined with the electron-withdrawing nature of the two fluorine atoms, suggests that this compound could be a valuable component in the design of new chromophores and electronically active materials. Its derivatives could be engineered to exhibit specific photophysical properties, such as strong fluorescence or non-linear optical activity.
Application in Supramolecular Assemblies
Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. The ability of a molecule to participate in interactions such as hydrogen bonding, π-π stacking, and halogen bonding is key to its utility in this field. While there are no specific published examples of supramolecular assemblies based on this compound, its structural features suggest potential.
Methodological Advancements in Organic Chemistry
The study of the reactivity of molecules like this compound contributes to the broader advancement of synthetic methodologies in organic chemistry. A key area of modern synthetic chemistry is the direct functionalization of C-H bonds, which offers a more efficient way to construct complex molecules.
The regioselective C-H functionalization of the six-membered ring of indoles is a significant challenge due to the similar reactivity of the C-H bonds. nih.gov Research into directing groups and catalyst systems aims to overcome this challenge. For instance, palladium-catalyzed C-H arylation has been demonstrated for free (NH) indoles with directing groups at the C3-position. acs.org
The fluorine atoms in this compound are expected to influence the electronic distribution and the reactivity of the C-H bonds on the benzene portion of the molecule. Studying the C-H functionalization reactions of this specific compound could provide valuable insights into the directing effects of fluorine atoms and lead to the development of new, highly selective synthetic methods. This would allow for the precise modification of the indole scaffold, opening up new avenues for the synthesis of novel functional molecules.
Reagent Development for Fluorination Chemistry
The synthesis of specifically fluorinated molecules like this compound is a significant driver for the development of new fluorination reagents and methodologies. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. alfa-chemistry.com Consequently, there is substantial interest in creating methods for precise and selective fluorination.
The preparation of multi-fluorinated heterocyclic compounds serves as a critical benchmark for assessing the efficacy of new synthetic protocols. For instance, the development of electrophilic fluorinating agents, such as Selectfluor®, has provided routes to previously inaccessible fluorinated heterocycles. researchgate.netmdpi.com The successful synthesis of a molecule with a defined substitution pattern like this compound would demonstrate the regioselectivity and functional group tolerance of a new fluorination method. Research in this area often focuses on late-stage fluorination, where fluorine atoms are introduced at the end of a synthetic sequence, which is a valuable strategy for the efficient production of complex fluorinated molecules. mdpi.com
Catalysis in Indole Chemistry
In the realm of indole chemistry, this compound serves as an important substrate for exploring and developing novel catalytic reactions. The functionalization of the indole core is a central theme in organic synthesis due to the prevalence of the indole motif in pharmaceuticals and functional materials. nih.govrsc.org Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying the indole skeleton. rsc.org
The presence of two electron-withdrawing fluorine atoms at the C4 and C6 positions of this compound significantly influences the electron density of the benzene portion of the ring system. This electronic modification affects the reactivity of the C-H bonds, making this compound a key substrate for testing the limits and selectivities of new catalytic systems. Palladium-catalyzed reactions, for example, are widely used for the C-H functionalization of indoles. nih.govrsc.org Studies on substrates like 4-fluoro-1-methyl indole have shown that the fluorine substituent impacts the outcome of catalytic processes, sometimes enabling different reaction pathways like cyclopropanation versus C-H functionalization. nih.gov The use of specific directing groups can steer the catalytic reaction to a particular position, such as the C4-position, even in the presence of deactivating fluorine atoms. rsc.orgacs.org Furthermore, different metal catalysts, such as rhodium(I) versus iridium(III), can exhibit complementary site-selectivity on the same indole substrate, highlighting the role of fluorinated indoles in dissecting complex catalytic mechanisms. nih.gov
Probing Applications in Chemical Biology Research
The fluorine atoms in this compound provide powerful handles for probing molecular environments and interactions, making the compound a valuable tool in chemical biology.
¹⁹F NMR Probes for Molecular Interactions and Dynamics
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive technique for studying molecular structure, dynamics, and interactions. nih.govnih.gov The ¹⁹F nucleus has key advantages, including 100% natural abundance, high sensitivity (83% that of ¹H), and a very large chemical shift range (~800 ppm), which makes it highly sensitive to subtle changes in its local electronic environment. biophysics.orgwikipedia.org
Because fluorine is virtually absent in biological systems, introducing a fluorine-labeled molecule provides a background-free window to observe specific events like ligand binding or protein conformational changes. nih.govucla.edu The chemical shift of a fluorine atom can change significantly upon binding to a biological macromolecule, providing information on the binding event and the nature of the interaction. biophysics.org
This compound is a particularly promising candidate for a ¹⁹F NMR probe. With two distinct fluorine atoms at the 4- and 6-positions, it acts as a dual reporter. The respective ¹⁹F NMR signals from F4 and F6 can independently monitor changes in their specific local environments. A binding event that affects the two positions differently would result in distinct changes in their chemical shifts. The difference in chemical shift between the two fluorine nuclei (ΔδF4-F6) could serve as a sensitive reporter of conformational changes or asymmetric binding, analogous to how the chemical shift difference between diastereotopic fluorines in 4,4-difluoroproline is used to probe proline ring conformation and cis-trans isomerism. johnshopkins.edu This makes this compound a potentially powerful tool for mapping molecular recognition events at high resolution.
| Property | Value/Description | Significance in Probing Applications |
|---|---|---|
| Natural Abundance | 100% | Maximizes signal strength without isotopic enrichment. wikipedia.org |
| Spin (I) | 1/2 | Results in sharp NMR signals and straightforward coupling patterns. wikipedia.org |
| Relative Sensitivity (vs. ¹H) | ~83% | Allows for detection at low concentrations, suitable for biological studies. ucla.edu |
| Chemical Shift Range | ~800 ppm | Provides high resolution and extreme sensitivity to the local chemical environment. wikipedia.org |
| Biological Abundance | Essentially zero | Creates a "spy" nucleus that reports only on the labeled molecule with no background signal. nih.gov |
Fluorescent Labels in Chemical Systems
The indole scaffold is the core of the natural fluorophore tryptophan, and its derivatives are widely explored as fluorescent probes. mdpi.comsif.it The introduction of substituents onto the indole ring can modulate its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime. researchgate.net
The compound this compound possesses the intrinsic fluorescence of the indole ring system. The two strongly electron-withdrawing fluorine atoms at positions 4 and 6 are expected to significantly perturb the electronic structure of the fluorophore. This modification can lead to shifts in the emission and absorption spectra and alter the fluorescence quantum yield. Such alterations are valuable for creating bespoke fluorescent labels. For example, designing indole derivatives with donor-π-acceptor (D-π-A) character can lead to compounds with interesting photophysical behaviors like intramolecular charge transfer (ICT), which often results in fluorescence that is highly sensitive to solvent polarity (solvatochromism). mdpi.com
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structure and purity of 4,6-Difluoro-1-methyl-1H-indole?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including , , and NMR, is critical for confirming substituent positions and methyl group incorporation. For example, NMR can distinguish between fluorine atoms at the 4- and 6-positions due to their distinct chemical environments. High-Resolution Mass Spectrometry (HRMS) further validates molecular weight and purity, as demonstrated in analogous fluorinated indole syntheses . Thin-Layer Chromatography (TLC) is recommended for monitoring reaction progress .
Q. What synthetic routes are available for preparing this compound, and what are their yields?
- Methodological Answer : A plausible route involves fluorination of a pre-functionalized indole precursor. For example, hexafluorobenzene (as in tetrafluoroindole synthesis ) could serve as a starting material, followed by regioselective substitution and methylation. Alkylation of the indole nitrogen (e.g., using methyl iodide under basic conditions) introduces the methyl group. Yields for similar reactions, such as Cu(I)-catalyzed azide-alkyne cycloadditions in fluorinated indoles, range from 40% to 60% depending on purification methods like column chromatography (70:30 ethyl acetate/hexane) .
Q. How does the fluorine substitution pattern affect the compound’s solubility and stability?
- Methodological Answer : Fluorine atoms at the 4- and 6-positions increase electronegativity, reducing solubility in polar solvents but enhancing stability against oxidation. Comparative studies with non-fluorinated indoles (e.g., 1-methylindole) show that fluorination lowers pKa values, influencing reactivity in acid-catalyzed reactions. Solubility can be improved using PEG-400/DMF mixtures, as reported in analogous indole syntheses .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies in yields often arise from variations in fluorination conditions or purification efficiency. For example, Cu(I)-catalyzed reactions may suffer from side reactions with trace moisture, reducing yields. Systematic optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) and advanced purification techniques (e.g., preparative HPLC) can improve reproducibility. Cross-referencing NMR data with crystallographic validation (via SHELX ) ensures structural accuracy .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the indole ring, reducing reactivity in electrophilic substitutions but enhancing stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) calculations can predict regioselectivity, showing that the 4- and 6-fluoro groups direct electrophiles to the 5-position. Experimental validation via X-ray crystallography (using SHELXL ) and NMR coupling constants provides mechanistic insights .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Fluorine’s small atomic radius and strong electronegativity often lead to disordered crystal packing. Slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) at low temperatures promotes ordered lattice formation. SHELX software is recommended for refining high-resolution crystallographic data, particularly for resolving fluorine positional disorders. Twinning and mosaicity issues can be addressed using the TWIN and CELL_NOW utilities in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
